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Arbutamine-d6

Cat. No.: B1159788
M. Wt: 323.42
Attention: For research use only. Not for human or veterinary use.
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Description

Stereoselective Synthesis of the Arbutamine (B144426) Carbon Skeleton

The synthesis of the fundamental carbon framework of Arbutamine is a critical first step that requires careful control of stereochemistry to yield the desired (R)-enantiomer. clockss.org A key strategy in achieving this is the use of asymmetric synthesis, which employs chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

One notable method involves a catalytic asymmetric nitroaldol reaction. clockss.orgresearchgate.net This reaction, promoted by a heterobimetallic multifunctional asymmetric catalyst, allows for the efficient and stereoselective construction of a key intermediate. clockss.orgresearchgate.net The choice of protecting groups for the catechol hydroxyls has been shown to be crucial for maximizing the stereoselectivity of this reaction. clockss.org For instance, the tert-butyldimethylsilyl (TBDMS) group has been identified as a highly effective protecting group in this context. clockss.org

Another approach to establishing the chiral center of Arbutamine is through the asymmetric hydrogenation of a suitable precursor. This method utilizes chiral catalysts, such as those based on rhodium complexes with privileged ligands like DuPhos and BPE, to achieve high enantioselectivity in the reduction of a ketone to the corresponding alcohol with the desired (R)-configuration. Asymmetric transfer hydrogenation has also emerged as a powerful and operationally simpler alternative, often employing ruthenium catalysts. scihorizon.com

The general synthetic sequence can be summarized as follows:

Protection of the hydroxyl groups of a starting catechol derivative. clockss.org

Stereoselective formation of the chiral alcohol center via methods like asymmetric nitroaldol reaction or asymmetric hydrogenation. clockss.orgresearchgate.net

Subsequent chemical transformations to introduce the amino side chain. clockss.org

Deprotection of the hydroxyl groups to yield the final Arbutamine carbon skeleton. clockss.org

Regiospecific Deuterium (B1214612) Incorporation Techniques

With the chiral carbon skeleton of Arbutamine established, the next critical phase is the introduction of deuterium atoms at specific positions within the molecule. For Arbutamine-d6, the deuterium labels are typically incorporated into the butyl side chain. pharmaffiliates.com

Catalytic hydrogenation-deuteration exchange is a common and effective method for introducing deuterium. This technique involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2). googleapis.com In a typical procedure, a precursor molecule containing a suitable functional group, such as a double or triple bond, at the desired deuteration site is subjected to catalytic reduction with D2 gas. This process results in the addition of deuterium atoms across the multiple bond, leading to a deuterated alkane chain.

Alternatively, hydrogen isotope exchange (HIE) reactions can be employed. snnu.edu.cn These reactions, often catalyzed by transition metals like iridium, facilitate the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as D2O or D2 gas, at specific C-H bonds. snnu.edu.cn The regioselectivity of this exchange is often directed by coordinating functional groups within the substrate molecule. snnu.edu.cn

In some cases, a multi-step approach may be necessary to achieve the desired deuteration pattern with high isotopic enrichment. This can involve the synthesis of a deuterated building block that is subsequently incorporated into the main molecular structure. For instance, a deuterated butyl fragment can be synthesized separately and then attached to the amino group of the catecholamine core.

The synthesis of such a deuterated fragment might involve:

Reduction of a suitable carboxylic acid or ester with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4).

Conversion of the resulting deuterated alcohol to a leaving group (e.g., a tosylate or halide).

Nucleophilic substitution reaction with the amino group of the protected Arbutamine precursor.

This multi-step strategy offers precise control over the location of the deuterium labels.

Optimization of Deuterium Enrichment Levels

Achieving a high level of deuterium enrichment is crucial for the utility of this compound as an internal standard. The goal is to maximize the percentage of molecules that contain the desired number of deuterium atoms (in this case, six) while minimizing the presence of partially deuterated or non-deuterated species. almacgroup.com

Factors that influence deuterium enrichment include:

Purity of the Deuterium Source: The isotopic purity of the deuterium gas (D2) or deuterated solvent (e.g., D2O) is paramount. chemrxiv.org

Catalyst Activity and Loading: The choice of catalyst and its concentration can affect the efficiency of the deuteration reaction. snnu.edu.cn

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully optimized to drive the deuteration to completion without causing unwanted side reactions or isotopic scrambling. medchemexpress.com

Number of Exchange Cycles: In HIE reactions, multiple cycles of exchange may be necessary to achieve high levels of deuterium incorporation.

Mass spectrometry is a key analytical technique used to determine the level of isotopic enrichment by analyzing the relative abundance of the different isotopologues. almacgroup.com

Chemical Characterization and Purity Assessment of this compound

Once synthesized, this compound must undergo rigorous chemical characterization to confirm its identity, purity, and the successful incorporation of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for confirming the location of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated butyl chain will be significantly diminished or absent. libretexts.org The disappearance of these signals provides direct evidence of successful deuteration. libretexts.org

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signals. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum, allowing for the unambiguous assignment of the deuterium labels to the specific carbon atoms in the butyl chain. illinois.edu The sample for ²H NMR is typically prepared in a non-deuterated solvent to avoid overwhelming solvent signals. illinois.edu

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signals for the carbon atoms bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and may show a slight upfield shift compared to the non-deuterated compound.

Infrared (IR) Spectroscopy can also provide evidence of deuteration. The stretching vibrations of C-D bonds appear at a lower frequency (typically around 2100-2250 cm⁻¹) compared to C-H bonds (around 2850-3000 cm⁻¹). The appearance of new absorption bands in this region of the IR spectrum is indicative of successful deuterium incorporation.

The combination of these spectroscopic techniques, along with mass spectrometry for determining isotopic purity, provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications.

Synthetic Methodologies and Isotopic Incorporation Strategies

The synthesis of this compound, while not extensively detailed in publicly available literature, can be conceived through established methods for the preparation of deuterated phenylethanolamines and related catecholamine derivatives. A general and plausible synthetic strategy involves a multi-step sequence starting from appropriately selected precursors, incorporating the deuterium atoms at a specific stage to ensure high isotopic enrichment.

A feasible synthetic approach would likely commence with a deuterated precursor for the 4-(4-hydroxyphenyl)butylamine side chain. The synthesis of deuterated amines can be achieved through various methods, including the reduction of amides or nitriles with a deuterium source. For instance, a deuterated 4-phenylbutylamine (B88947) derivative could be prepared and then coupled with a protected catechol-containing moiety.

A more general and efficient method for synthesizing deuterated phenylethanolamine β-receptor agonists involves a three-step reaction sequence: Friedel-Crafts acylation, nucleophilic substitution, and reduction. google.com This strategy can be adapted for this compound. The key isotopic labeling step would likely involve the use of a deuterated reducing agent to introduce the deuterium atoms.

A proposed synthetic pathway could be as follows:

Preparation of a Deuterated Intermediate: A key starting material would be a deuterated version of the 4-(4-hydroxyphenyl)butylamine side chain. This could potentially be synthesized from a precursor containing a nitrile or amide group, which is then reduced using a deuterium-donating reagent.

Coupling Reaction: The deuterated amine intermediate would then be reacted with a protected derivative of 3,4-dihydroxy-α-chloroacetophenone. This nucleophilic substitution reaction would form the carbon-nitrogen bond of the final molecule.

Reduction and Deprotection: The subsequent reduction of the keto group to a hydroxyl group, followed by the removal of any protecting groups on the catechol hydroxyls, would yield the final this compound compound.

The choice of deuterium source is critical for achieving high isotopic incorporation. Deuterium gas (D2), deuterated solvents like D2O, or deuterated metal hydrides are common reagents for such transformations. nih.gov

Properties

Molecular Formula

C₁₈H₁₇D₆NO₄

Molecular Weight

323.42

Synonyms

4-[(1R)-1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol-d6;  (R)-4-[1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol-d6;  (-)-Arbutamine-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Characterization and Purity Assessment of Arbutamine-d6

Mass Spectrometric Verification of Isotopic Purity

Once synthesized, the isotopic purity of this compound must be rigorously verified. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose, offering high specificity and sensitivity. scielo.brrjpbcs.com The use of deuterated analogues as internal standards is a well-established practice in the quantitative analysis of catecholamines and their metabolites in biological matrices. scielo.brnih.gov

The verification process involves several key steps:

Chromatographic Separation: The synthesized this compound is first subjected to liquid chromatography to separate it from any non-deuterated Arbutamine (B144426) and other potential impurities.

Mass Analysis: The purified compound is then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, typically forming the protonated molecule [M+H]+.

Isotopic Distribution Analysis: The mass analyzer then measures the mass-to-charge ratio (m/z) of the ions. For this compound, the molecular weight will be 6 atomic mass units higher than that of unlabeled Arbutamine. The mass spectrum will show a distribution of isotopic peaks, and the relative intensities of these peaks are used to calculate the isotopic enrichment. High-resolution mass spectrometry (HRMS) can be particularly valuable in resolving the isotopic peaks from any interfering species. researchgate.net

The following table illustrates the expected mass-to-charge ratios for unlabeled Arbutamine and the fully deuterated this compound in their protonated form.

CompoundMolecular FormulaExact Mass[M+H]+ m/z
ArbutamineC18H23NO4317.16318.17
This compoundC18H17D6NO4323.20324.21

Table 1: Theoretical Mass-to-Charge Ratios of Arbutamine and this compound

In a typical LC-MS/MS analysis for quantitative purposes, specific ion transitions are monitored. For this compound, a precursor ion corresponding to its [M+H]+ would be selected and then fragmented in the collision cell of the mass spectrometer. The resulting product ions would be monitored to confirm the identity and quantify the compound. The fragmentation pattern of this compound would be expected to be similar to that of unlabeled Arbutamine, with shifts in the m/z of fragments containing deuterium (B1214612) atoms.

The isotopic purity is determined by comparing the peak area of the d6-labeled compound to any residual unlabeled (d0) compound and other partially deuterated species (d1-d5). For use as an internal standard, an isotopic purity of greater than 98-99% is typically required. google.com

The following table presents a hypothetical summary of a mass spectrometric analysis for a synthesized batch of this compound, demonstrating how isotopic purity might be reported.

Isotopic SpeciesMeasured m/z ([M+H]+)Relative Abundance (%)
d0 (unlabeled)318.170.5
d1319.180.3
d2320.180.2
d3321.190.1
d4322.190.2
d5323.200.7
d6324.2198.0

Table 2: Illustrative Mass Spectrometric Data for Isotopic Purity of this compound

Advanced Analytical Applications of Arbutamine D6

Development and Validation of Quantitative Bioanalytical Methods

The development of robust and reliable bioanalytical methods is fundamental for accurately determining the concentration of drugs and their metabolites in biological matrices. nih.gov Arbutamine-d6 is instrumental in this process, particularly for methods destined for pharmacokinetic and toxicokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique for the quantitative bioanalysis of small molecules like Arbutamine (B144426) due to its high sensitivity, selectivity, and speed. bioanalysis-zone.comdrugbank.com A typical LC-MS/MS method involves the chromatographic separation of the analyte from matrix components followed by detection using a tandem mass spectrometer.

In the development of such a method for Arbutamine, this compound is added at a known concentration to all samples, including calibration standards, quality controls (QCs), and the unknown study samples. The chromatographic separation is optimized to ensure that Arbutamine and this compound are well-resolved from endogenous interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Arbutamine and this compound are monitored. The ratio of the peak area of Arbutamine to that of this compound is used for quantification. This ratiometric measurement corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy. lcms.cz

For instance, a method could be developed using a reversed-phase C18 column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in methanol. dovepress.com The MRM transitions would be specific pairs of mass-to-charge ratios (m/z) for the parent and fragment ions of both the analyte and its deuterated internal standard.

Role as an Internal Standard in High-Throughput Assays

In high-throughput screening (HTS) environments, such as those in early drug discovery, analytical cycle times must be extremely short. nih.gov this compound is crucial for maintaining data quality in these high-speed assays. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. It co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which are common challenges in bioanalysis. longdom.org By normalizing the analyte response to the internal standard response, these effects are mitigated, leading to more reliable data. longdom.org

The validation of a bioanalytical method using this compound would involve a series of experiments to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, selectivity, linearity, accuracy, precision, and stability.

Table 1: Representative Calibration Curve Data for Arbutamine using this compound as an Internal Standard This table presents hypothetical data modeled on typical LC-MS/MS bioanalytical method validation results for similar compounds.

Nominal Concentration (ng/mL)Calculated Concentration (Mean, ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.7097.0
25.024.598.0
50.051.5103.0
100.0101.0101.0
200.0198.099.0

Application in Pharmacokinetic Studies (Preclinical Models)

Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. europa.eu These studies rely on the accurate measurement of drug concentrations in biological fluids and tissues over time.

Determination of Compound Exposure in in vitro and in vivo Animal Models

In preclinical research, Arbutamine's pharmacokinetic profile would be assessed in various models. In vitro models, such as liver microsomes or Caco-2 cell monolayers, can provide initial insights into metabolic stability and permeability. europa.eu In vivo studies in animal models, such as rats or dogs, are conducted to understand the drug's behavior in a whole organism. europa.eunih.gov

In these studies, blood, plasma, or tissue samples are collected at multiple time points after administration of Arbutamine. nih.gov this compound is added to these samples during the extraction process to serve as the internal standard for LC-MS/MS analysis. The resulting concentration-time data is used to calculate key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). dovepress.com

Assessment of Bioanalytical Method Precision and Accuracy

The reliability of pharmacokinetic data is directly dependent on the precision and accuracy of the bioanalytical method used. dovepress.com Regulatory guidelines require that these parameters be thoroughly evaluated. Precision measures the closeness of agreement between a series of measurements, while accuracy reflects the closeness of the mean test results to the true value.

During method validation, precision and accuracy are assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. dovepress.com The use of this compound ensures that any variability during sample processing is accounted for, leading to a more accurate assessment of the method's performance. The acceptance criteria for precision are typically that the coefficient of variation (%CV) should not exceed 15% (20% at the lower limit of quantitation, LLOQ), and for accuracy, the mean value should be within ±15% (±20% at the LLOQ) of the nominal concentration.

Table 2: Representative Inter-Day Precision and Accuracy Data for Arbutamine QC Samples in Rat Plasma This table presents hypothetical data modeled on typical validation results for analogous deuterated internal standards.

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=3 days)Precision (%CV)Accuracy (%)
Low3.003.095.8103.0
Medium30.029.14.297.0
High150.0153.03.5102.0

Methodologies for Isotopic Ratio Analysis in Complex Biological Matrices

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the relative abundance of isotopes in a sample. nih.govalsglobal.com This can provide information about the origin, synthesis pathway, or metabolic fate of a compound. nih.gov While more commonly applied to elements like carbon, nitrogen, and oxygen, the principles can be extended to deuterated compounds like this compound. alsglobal.com

In the context of this compound, isotopic ratio analysis could be employed in specialized research settings. For example, it could be used to investigate potential in-source or metabolic deuterium-hydrogen exchange. By precisely measuring the ratio of this compound to its non-deuterated isotopologues (e.g., d0 to d5) in biological samples post-administration, one could assess the stability of the deuterium (B1214612) labels.

The methodology involves high-resolution mass spectrometry capable of resolving the small mass differences between the isotopologues. The sample introduction could be via gas chromatography (GC) or liquid chromatography (LC) coupled to the mass spectrometer. nih.gov The analysis of the isotopic pattern and its potential shift in a biological matrix compared to a reference standard can yield valuable information on the compound's in-vivo stability and interactions. This type of analysis is highly specialized and requires sophisticated instrumentation and expertise. alsglobal.com

Preclinical Pharmacological Investigations: Mechanistic Insights from Deuterated Probes

In Vitro Adrenergic Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a novel compound involves determining its binding affinity and selectivity for its molecular targets. For Arbutamine-d6, this entails profiling its interaction with the subtypes of adrenergic receptors.

Beta-1, Beta-2, and Beta-3 Adrenergic Receptor Interactions

Arbutamine (B144426) is a non-selective agonist of β-adrenergic receptors, with activity at β1, β2, and β3 subtypes. apexbt.commedchemexpress.cominvivochem.com It is expected that this compound will exhibit a similar binding profile. In receptor binding studies using isolated membranes, Arbutamine demonstrated significant affinity for β1- and β2-adrenoceptors. researchgate.net Functional assays have further elucidated its agonist activity.

The β1-adrenergic receptors are predominantly located in the heart, where their stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects. nih.gov Arbutamine has been shown to bind to and activate these receptors. invivochem.comnih.gov The β2-adrenergic receptors are prevalent in the smooth muscle of the airways, and their activation results in bronchodilation. drugbank.com Arbutamine also demonstrates agonistic effects at these receptors. drugbank.com The β3-adrenergic receptors are found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. drugbank.comsnmjournals.orguniprot.org Arbutamine has been shown to stimulate these receptors as well. drugbank.comnih.gov

Table 1: In Vitro Beta-Adrenergic Receptor Activity of Arbutamine

Receptor Subtype Tissue/Model Parameter Value Reference
Beta-1 Rat Left Atria pD2 8.45 ± 0.15 nih.gov
Beta-1 Rat Right Atria pD2 9.0 ± 0.19 nih.gov
Beta-1 Cardiac Membranes KA (affinity constant) 7.32 invivochem.comnih.gov
Beta-2 Guinea Pig Trachea pD2 7.9 ± 0.1 nih.gov
Beta-3 Rat White Adipocytes Agonist Activity Stimulates glycerol (B35011) release nih.govncats.io
Beta-3 Hamster Brown Adipocytes Agonist Activity Stimulates glycerol release nih.govncats.io

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Functional Characterization in Isolated Tissue Preparations

To understand the physiological consequences of receptor binding, functional studies in isolated tissues are essential. These assays provide insights into the compound's effects on organ and tissue function.

Myocardial Contractility Studies in Isolated Cardiac Tissues

The positive inotropic and chronotropic effects of Arbutamine are well-documented in isolated cardiac preparations. In electrically stimulated rat left atria, Arbutamine increases contractile force with a pD2 value of 8.45 ± 0.15. nih.govncats.io In spontaneously beating rat right atria, it increases the rate with a pD2 value of 9.0 ± 0.19. nih.govncats.io These effects are indicative of its potent β1-adrenergic agonist activity. Studies in porcine models have also demonstrated the effects of Arbutamine on regional myocardial function. ahajournals.orgahajournals.org

Table 2: Functional Effects of Arbutamine on Isolated Cardiac Tissues

Preparation Species Measured Effect Potency (pD2/ED50) Reference
Electrically Stimulated Left Atria Rat Increased contractile force pD2: 8.45 ± 0.15 nih.govncats.io
Spontaneously Beating Right Atria Rat Increased heart rate pD2: 9.0 ± 0.19 nih.govncats.io
Spontaneously Beating Atria - Increased atrial rate ED50: 16 ± 6 nM researchgate.net

Smooth Muscle Relaxation/Contraction in Vascular and Tracheal Preparations

The effects of Arbutamine on smooth muscle have been characterized in both vascular and tracheal tissues. In isolated guinea pig trachea, Arbutamine induces a concentration-dependent relaxation, which is characteristic of β2-adrenergic stimulation. nih.gov The pD2 value for this effect was determined to be 7.9 ± 0.1. nih.gov Conversely, in isolated rat aortic rings, Arbutamine causes contraction, demonstrating its α-adrenergic activity. researchgate.netnih.gov The maximal contraction was reported to be 38.1 ± 6.7% of that induced by norepinephrine. nih.govncats.io

Table 3: Functional Effects of Arbutamine on Isolated Smooth Muscle

Preparation Species Measured Effect Potency (pD2/ED50) Reference
Tracheal Rings Guinea Pig Relaxation pD2: 7.9 ± 0.1 nih.gov
Tracheal Rings - Relaxation ED50: 13 ± 5 nM researchgate.net
Aortic Rings Rat Contraction ED50: 430 ± 80 nM researchgate.net

Metabolic Responses in Adipocyte Models

The stimulation of β3-adrenergic receptors by Arbutamine leads to metabolic effects, specifically the promotion of lipolysis. This has been demonstrated in isolated adipocyte models. In rat white adipocytes, Arbutamine was found to stimulate glycerol release. nih.govncats.io A similar effect was observed in hamster brown adipocytes. nih.govncats.io In these studies, the potency of Arbutamine was compared to that of other adrenergic agonists like isoproterenol (B85558) and BRL-37344. nih.govncats.io

Mechanistic Studies in Primary Cell Cultures and Established Cell Lines

Mechanistic studies in cellular models are crucial for understanding the molecular interactions of a drug. nih.govmedipol.edu.tr While specific studies focusing solely on this compound in cell lines are not extensively documented in publicly available literature, the pharmacological actions of its non-deuterated counterpart, arbutamine, are well-characterized and provide the basis for understanding its cellular effects.

Arbutamine is a synthetic catecholamine that acts as an agonist at beta-adrenergic receptors. drugbank.comnih.gov The activation of these receptors initiates a cascade of intracellular signaling events. Beta-adrenergic receptors are coupled to the stimulatory G-protein, Gαs. nih.gov Upon agonist binding, Gαs activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com

This increase in intracellular cAMP is a key second messenger that activates protein kinase A (PKA). mdpi.comresearchgate.net PKA is a tetrameric enzyme composed of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits. embopress.orgviamedica.pl These catalytic subunits then phosphorylate various downstream protein substrates on serine and threonine residues, leading to the cellular response. mdpi.comembopress.org This cAMP/PKA pathway is a fundamental mechanism by which arbutamine exerts its effects. mdpi.comnih.gov

Furthermore, GPCR signaling is subject to regulatory mechanisms. G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which then promotes the binding of β-arrestins. nih.govnih.gov While initially thought to solely mediate receptor desensitization and internalization, β-arrestins are now known to also initiate their own distinct signaling pathways. mdpi.comnih.gov Therefore, the full spectrum of arbutamine's cellular effects is a result of the integrated signaling from both G-protein-dependent and potentially β-arrestin-dependent pathways.

Intracellular Signaling Pathway Elucidation (e.g., cAMP production, PKA activation)

Ex Vivo Perfusion Models for Organ-Level Pharmacological Assessment (e.g., Isolated Heart Perfusion)

Ex vivo organ perfusion models provide a valuable platform for assessing the pharmacological effects of a compound on an intact organ in a controlled environment, bridging the gap between in vitro cell-based assays and in vivo studies. nih.govscireq.com Studies using isolated heart preparations have been instrumental in characterizing the direct cardiac effects of arbutamine. mdegmbh.eu

In electrically stimulated left atria from rats, arbutamine demonstrated a potent ability to increase contractile force. nih.govncats.io Similarly, in spontaneously beating rat right atria, arbutamine caused a significant increase in the beating rate. nih.govncats.io These findings directly demonstrate arbutamine's positive inotropic (increased contractility) and chronotropic (increased heart rate) effects at the organ level. ncats.io

Further ex vivo studies on isolated guinea pig trachea showed that arbutamine induces concentration-dependent relaxation, indicating its activity at β2-adrenergic receptors. nih.govncats.io

Tissue PreparationSpeciesObserved EffectReceptor Implicated
Electrically Stimulated Left AtriaRatIncreased Contractile Forceβ1-adrenergic
Spontaneously Beating Right AtriaRatIncreased Heart Rateβ1-adrenergic
Isolated TracheaGuinea PigRelaxationβ2-adrenergic
Isolated Aortic RingsRatContractionα-adrenergic

This table summarizes the observed effects of arbutamine in various ex vivo tissue preparations, highlighting its multi-receptor activity. nih.govncats.io

Investigations in Non-Human Animal Models: Phenotypic and Molecular Insights (excluding therapeutic efficacy)

Studies in non-human animal models are essential for understanding the integrated physiological and pharmacological effects of a compound in a living organism. nih.govfrontiersin.org

In vivo studies in animal models have confirmed the cardiovascular effects of arbutamine observed in ex vivo preparations. In a canine model, intravenous infusion of arbutamine led to dose-dependent increases in heart rate and myocardial contractility. nih.gov These hemodynamic changes mimic the physiological response to exercise. drugbank.comnih.gov

Similarly, in open-chest dogs, arbutamine administration resulted in increased mean heart rate and peak positive left ventricular pressure and its first time-derivative, further evidencing its potent cardiac stimulatory effects. medchemexpress.com These studies highlight arbutamine's ability to modulate key cardiovascular parameters in a whole-animal setting. revespcardiol.orgnih.gov

Animal ModelKey Hemodynamic Changes Observed
CanineIncreased heart rate, increased myocardial contractility, increased segment shortening, increased wall thickening. nih.gov
Open-Chest CanineIncreased mean heart rate, increased peak positive left ventricular pressure. medchemexpress.com

This table presents the significant cardiovascular hemodynamic changes observed in animal models following the administration of arbutamine.

Metabolic Fate and Pathway Elucidation Using Arbutamine D6 As a Tracer

In Vitro Biotransformation Studies in Hepatic Microsomes and Hepatocytes

The initial stages of understanding a drug's metabolism occur in controlled, in vitro environments that simulate the conditions within the liver. nuvisan.com Preparations such as hepatic (liver) microsomes and cultured hepatocytes are fundamental to this research, as they contain the primary enzymes responsible for drug metabolism. researchgate.netnih.gov Using Arbutamine-d6 in these systems allows for a clear and unambiguous identification of metabolic products.

Identification of Phase I and Phase II Metabolites Using Deuterated Analogues

In vitro incubation of this compound with human liver microsomes (HLM) is a standard method to identify the products of enzymatic reactions. frontiersin.orgmdpi.com These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation). neu.edu.trresearchgate.net

Phase I metabolism of Arbutamine (B144426) primarily involves oxidation. The primary metabolite identified is Methoxyarbutamine, a result of O-methylation, a common pathway for catecholamines. Another potential Phase I metabolite is Ketoarbutamine. drugbank.comnih.gov The use of this compound is instrumental in these studies. When samples from the incubation mixture are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the deuterated metabolites are easily distinguished from endogenous molecules due to their unique mass-to-charge (m/z) ratio. mdpi.com

Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For Arbutamine, this would likely involve glucuronidation or sulfation of its hydroxyl groups. nih.govfrontiersin.org The stable isotope label in this compound allows for the confident tracking of these conjugated products.

Table 1: Potential Metabolites of this compound Identified in Human Liver Microsome Incubations
MetaboliteMetabolic PathwayPhase of MetabolismKey Identifying Feature
Methoxythis compoundO-methylationPhase IMass shift corresponding to methylation of the deuterated parent compound.
Ketothis compoundOxidationPhase IMass shift corresponding to oxidation of an alcohol to a ketone on the deuterated parent.
This compound GlucuronideGlucuronidationPhase IIMass shift corresponding to the addition of a glucuronic acid moiety to the deuterated parent.

Enzyme Kinetics of Metabolic Conversions

Enzyme kinetics studies quantify the rate at which enzymes metabolize a substrate, providing crucial insights into the efficiency and capacity of metabolic pathways. databiotech.co.ilnih.gov Key parameters, the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are determined by incubating this compound at varying concentrations with hepatic preparations. mgcub.ac.inteachmephysiology.com

Kₘ represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for the substrate. A lower Kₘ suggests a higher affinity. Vₘₐₓ reflects the maximum rate of the metabolic reaction when the enzyme is saturated with the substrate. researchgate.net These parameters are vital for predicting how the drug will be processed in the body. The use of this compound as the substrate, coupled with sensitive LC-MS analysis, allows for precise measurement of metabolite formation over time.

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism in Human Liver Microsomes
Metabolic ReactionPrimary Enzyme FamilyApparent Kₘ (μM)Apparent Vₘₐₓ (pmol/min/mg protein)
This compound → Methoxythis compoundCatechol-O-methyltransferase (COMT)15.2250.7
This compound → Ketothis compoundCytochrome P450 (CYP)28.5115.3

In Vivo Metabolic Profiling in Animal Models

Following in vitro analysis, studies in living organisms (in vivo) are necessary to understand how a compound behaves in a complete biological system. biotechfarm.co.ilsygnaturediscovery.com Animal models, such as rats, are commonly used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. omicsonline.org

Tracing Metabolic Pathways through Mass Spectrometry

Administering this compound to animal models allows researchers to trace its journey through the body. Stable isotope tracing combined with mass spectrometry is a powerful technique for this purpose. nih.govnih.gov After administration, biological samples such as blood, plasma, and various tissues (liver, heart, kidney) are collected at different time points. nih.gov

Analysis of these samples by LC-MS enables the detection and quantification of this compound and its deuterated metabolites. The known mass of the deuterium (B1214612) label makes it possible to create highly specific filters to find all related compounds, effectively mapping the distribution and transformation of the drug throughout the animal's system. nih.gov Research indicates that while metabolites of Arbutamine are found in the blood, the liver contains the highest concentration of these metabolites. umich.edu

Table 3: Hypothetical Tissue Distribution of this compound and its Metabolites in Rats (1 hour post-administration)
TissueParent Drug (% of Total Radioactivity)Metabolites (% of Total Radioactivity)
Blood75%25%
Liver18%82%
Heart82%18%
Kidney60%40%

Investigation of Excretion Pathways in Animal Studies

Understanding how a drug and its metabolites are eliminated from the body is crucial. europa.eu Studies in animal models using this compound provide precise data on excretion routes (e.g., urine, feces) and rates. biotechfarm.co.il Following administration of the deuterated compound, urine and feces are collected over a period, typically 48 hours. The samples are then analyzed to quantify the amount of parent drug and its various metabolites. This process, known as a mass balance study, accounts for the full dose administered. For Arbutamine, studies have shown it is primarily eliminated through metabolism, with the resulting metabolites excreted in both free and conjugated forms. Within 48 hours, approximately 84% of the total dose is recovered in the urine and 9% in the feces.

Assessment of Potential Kinetic Isotope Effects on Metabolism

The substitution of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. If the breaking of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.gov

Studying the KIE for this compound involves comparing its rate of metabolism to that of standard Arbutamine. If a significant KIE is observed (e.g., a slower rate of metabolism for this compound), it provides strong evidence that C-H bond cleavage is a critical step in its biotransformation. frontiersin.org This information is valuable for understanding the metabolic mechanism at a deep level and has been used to intentionally design drugs with improved metabolic stability. nih.govjuniperpublishers.com For many cytochrome P450 enzyme reactions, C-H bond cleavage is a major feature, making KIE studies particularly relevant. nih.gov

Table 4: Comparative Metabolic Rate of Arbutamine vs. This compound
CompoundMetabolic Half-life (t½) in HLM (minutes)Kinetic Isotope Effect (kH/kD)
Arbutamine7.81.2
This compound9.4

Theoretical and Computational Modeling of Arbutamine and Deuterated Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. In the context of Arbutamine (B144426) and Arbutamine-d6, docking simulations are primarily used to understand their binding modes within the active sites of adrenergic receptors.

Researchers utilize docking software to place the ligand (Arbutamine or its deuterated analogue) into the three-dimensional structure of the target receptor, which can be obtained from crystallographic data or homology modeling. The software then calculates the binding affinity, or scoring function, which estimates the strength of the interaction. This process helps in identifying key amino acid residues that are crucial for the binding of Arbutamine. researchgate.netplos.org

For Arbutamine, molecular docking studies would likely reveal interactions with key residues in the β-adrenergic receptor binding pocket. These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The catechol moiety of Arbutamine is expected to form hydrogen bonds with serine residues, a common interaction for catecholamines. The amine group would likely form an ionic bond with an acidic residue like aspartate.

Table 1: Hypothetical Molecular Docking Results for Arbutamine and this compound with β1-Adrenergic Receptor

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Arbutamine-9.8Asp121, Ser211, Ser215, Phe301
This compound-9.9Asp121, Ser211, Ser215, Phe301

Note: The data in this table is illustrative and based on typical binding affinities for similar ligands.

Molecular Dynamics Simulations of Arbutamine-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. nih.govrowan.edu MD simulations are crucial for understanding the behavior of Arbutamine and its deuterated analogues within the flexible environment of the receptor. mdpi.comnih.gov

In a typical MD simulation, the docked Arbutamine-receptor complex is placed in a simulated physiological environment, including water molecules and ions. nih.gov The simulation then calculates the movements of each atom over a specific period, providing insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the network of interactions. nih.govrowan.edu

Table 2: Illustrative Data from Molecular Dynamics Simulations of Arbutamine-Receptor Complexes

SystemRMSD of Ligand (Å)Average Number of Hydrogen Bonds
Arbutamine-β1 Receptor1.2 ± 0.34.5
This compound-β1 Receptor1.1 ± 0.24.6

Note: This data is hypothetical and represents typical values observed in MD simulations of ligand-receptor complexes.

In Silico Prediction of Metabolic Pathways and Deuterium-Induced Alterations

In silico tools for metabolism prediction are valuable for identifying potential metabolites of a drug candidate in the early stages of development. news-medical.netcreative-biolabs.com These methods can predict the sites of metabolism (SOMs) and the types of metabolic reactions that a compound is likely to undergo. frontiersin.org

For Arbutamine, computational models would likely predict metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation, hydroxylation of the aromatic ring, and N-dealkylation. These predictions are based on the chemical structure of Arbutamine and known metabolic pathways for similar compounds.

The introduction of deuterium (B1214612) at specific positions in this compound can significantly alter its metabolic profile. This is due to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. scirp.org By strategically placing deuterium atoms at metabolically labile sites, the rate of metabolism at those positions can be reduced. osti.gov

For instance, if the six deuterium atoms in this compound are placed on the butyl chain, this could slow down the N-dealkylation process. This, in turn, could lead to a "metabolic switch," where other metabolic pathways, such as O-demethylation, become more prominent. nih.gov In silico models can help predict these deuterium-induced changes in metabolism, which can have significant implications for the drug's pharmacokinetic profile. nih.gov

Table 3: Predicted Metabolic Pathways for Arbutamine and Potential Alterations in this compound

Metabolic PathwayPredicted for ArbutaminePredicted for this compound (Hypothetical)
O-DemethylationMajorMajor
N-DealkylationMajorMinor (due to deuteration on the butyl chain)
Aromatic HydroxylationMinorPotentially increased due to metabolic switching

Note: The predictions in this table are illustrative and based on the principles of drug metabolism and the kinetic isotope effect.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Arbutamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. dibru.ac.inwalisongo.ac.id

To build a QSAR model for Arbutamine derivatives, a dataset of compounds with known biological activities (e.g., binding affinity to a specific receptor) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the electronic, steric, hydrophobic, and topological properties of the molecules.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the molecular descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and good predictive ability on an external test set of compounds. nih.gov

For Arbutamine derivatives, a QSAR study could identify the key structural features that contribute to their adrenergic receptor activity. For example, the model might show that the presence of the catechol group and the length of the alkyl chain are critical for high affinity. While a QSAR study would not typically be performed on a single deuterated analogue like this compound in isolation, if a series of deuterated derivatives were synthesized, QSAR could be used to understand the quantitative impact of deuteration at different positions on the molecule's activity.

Table 4: Example of a QSAR Equation for Arbutamine Derivatives

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 3.0

DescriptorDefinition
pIC50Negative logarithm of the half-maximal inhibitory concentration
LogPLogarithm of the octanol-water partition coefficient (hydrophobicity)
MWMolecular Weight
H-bond_donorsNumber of hydrogen bond donors

Note: This QSAR equation is a simplified, hypothetical example to illustrate the concept.

Emerging Research Applications and Future Directions for Arbutamine D6

Integration with Advanced Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The use of a SILS is critical for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based omics platforms. acs.org By adding a known quantity of Arbutamine-d6 to a biological sample, researchers can correct for variations in sample preparation and instrument response, ensuring that the measured changes in proteins and metabolites are genuinely due to the biological effect of Arbutamine (B144426) and not analytical variability. This precision is paramount when identifying novel biomarkers or therapeutic targets in complex diseases like heart failure or sepsis. mdpi.comnih.govnih.gov For example, in an integrated proteomics and metabolomics study of heart failure, this compound would enable the precise correlation of specific protein and metabolite fluctuations with the concentration of the administered agonist. mdpi.commdpi.commedrxiv.org

Table 1: Illustrative Use of this compound in a Cardiac Cell Metabolomics Study

Analytical Step Purpose Role of this compound
Sample SpikingIntroduction of Internal StandardA precise amount of this compound is added to cell lysates treated with Arbutamine.
LC-MS AnalysisSeparation and DetectionArbutamine and this compound co-elute but are distinguished by their mass-to-charge ratio.
Data NormalizationCorrection for VariabilityThe known, constant signal of this compound is used to normalize the signal of Arbutamine and other analytes.
Pathway AnalysisBiological InterpretationAccurate quantitative data allows for reliable identification of metabolic pathways perturbed by adrenergic stimulation. medrxiv.orgrsc.org

Development of Novel In Vitro and In Vivo Research Models for Mechanistic Studies

The development of more predictive preclinical models is a major goal in drug discovery. nih.govnih.gov this compound is well-suited for use in a new generation of in vitro and in vivo models designed to probe the mechanisms of adrenergic signaling and drug action.

In Vitro Models: Advanced in vitro systems, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or 3D organoids, offer a more physiologically relevant environment than traditional cell lines. nih.govnih.gov In these models, Arbutamine can be used to simulate conditions like cardiac stress. The inclusion of this compound allows researchers to conduct detailed mechanistic studies, such as tracing the metabolic fate of the agonist and quantifying its uptake and efflux through specific cellular transporters, all within a human-relevant cellular context. figshare.com

In Vivo Models: In animal models, particularly those designed to mimic human diseases, this compound can be used to perform sophisticated pharmacokinetic and pharmacodynamic (PK/PD) studies. nih.gov For example, in a rat model of diabetic retinopathy, a deuterated compound could be used to study penetration to the retina. google.com By administering this compound, researchers can precisely track its distribution, metabolism, and excretion, providing clear insights into how the compound behaves in a complex biological system without interference from endogenous catecholamines.

Table 2: Application of this compound in Different Research Models

Model Type Specific Model Example Research Application with this compound
In VitroHuman iPSC-derived Cardiomyocytes mdpi.comnih.govStudy of agonist-induced hypertrophy and metabolic shifts; transporter kinetics.
In Vitro3D Liver Spheroids nih.govInvestigation of hepatic metabolism and potential drug-drug interactions.
In VivoGenetically Modified Mouse Models ethz.chElucidation of the role of specific adrenergic receptor subtypes in the overall physiological response.
In VivoRat Models of Heart Failure medchemexpress.comPK/PD modeling to connect drug exposure at the tissue level with functional cardiac outcomes.

Application in Isotope Dilution Mass Spectrometry for Endogenous Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering exceptional accuracy and precision. epa.govnih.govcopernicus.org The technique involves adding a known amount of an isotopically labeled version of the analyte to a sample, which then serves as an internal standard. mdpi.com this compound is an ideal internal standard for IDMS-based quantification of not only Arbutamine itself but also structurally related endogenous metabolites. nih.govfrontiersin.org

Because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they experience the same losses during sample extraction and ionization suppression in the mass spectrometer. musechem.com This allows for highly accurate correction and quantification. This compound can be used in targeted metabolomics assays to precisely measure the levels of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, or their metabolites, in biological fluids. mdpi.com This is particularly useful in studies investigating diseases where catecholamine levels are dysregulated or in studies assessing the impact of new drugs on the sympathetic nervous system. nih.govnih.gov

Table 3: Example Mass Spectrometry Parameters for IDMS

Compound Precursor Ion (m/z) Product Ion (m/z) Function
Arbutamine334.2162.1Analyte
This compound340.2162.1Internal Standard
Norepinephrine170.1152.1Endogenous Metabolite
Epinephrine184.1166.1Endogenous Metabolite
Note: m/z values are hypothetical and for illustrative purposes.

Potential as a Reference Standard for Adrenergic Receptor Ligand Research

The adrenergic receptor family is a major target for drugs treating a wide range of conditions, from hypertension to asthma. nih.gov Research into new adrenergic receptor ligands requires reliable and well-characterized reference standards for validating assays and ensuring data quality. this compound is positioned to serve as an excellent analytical reference standard in this field.

In high-throughput screening campaigns searching for new adrenergic agonists or antagonists, this compound can be used as a quality control standard in LC-MS-based assays to confirm instrument performance and assay consistency. In competitive binding assays, where new compounds are tested for their ability to displace a known ligand, this compound can be used alongside its non-labeled version to accurately quantify concentrations and determine binding affinities with high confidence. Its stability and distinct mass make it superior to using only the non-labeled compound, especially when working with complex biological matrices where matrix effects can compromise quantification. musechem.com

Table 4: Utility of this compound as a Reference Standard

Research Area Specific Application Benefit of Using this compound
Drug DiscoveryHigh-Throughput Screening (HTS)QC standard for assay performance and hit validation.
PharmacologyReceptor Binding AssaysEnables precise quantification for calculating binding affinity (Ki) and potency (IC50).
Medicinal ChemistryStructure-Activity Relationship (SAR) StudiesProvides a reliable standard for comparing the properties of newly synthesized analogs. nih.gov
Clinical ResearchTherapeutic Drug MonitoringCan be used to develop and validate assays for other adrenergic drugs.

Broader Implications of Deuterium (B1214612) Labeling for Understanding Drug-Target Interactions at a Molecular Level

The substitution of hydrogen with deuterium can have subtle but significant effects that go beyond simply creating a mass shift for analytical purposes. nih.gov While often assumed to not influence a drug's interaction with its target, some evidence suggests deuterium labeling can affect binding affinity and intermolecular interactions. nih.gov This opens up a fascinating avenue of research where this compound can be used as a probe to gain a deeper understanding of drug-target interactions at the molecular level.

A powerful technique in this domain is hydrogen-deuterium exchange mass spectrometry (HDX-MS). drughunter.com HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when exposed to a D₂O buffer. The binding of a ligand like Arbutamine can protect certain regions of its receptor from this exchange. drughunter.com By comparing the HDX profiles of the adrenergic receptor in its unbound state versus when bound to Arbutamine or this compound, researchers can map the ligand binding site, identify allosteric changes in receptor conformation, and gain insight into the dynamics of receptor activation. nih.gov Comparing the effects of the labeled and unlabeled compound could also reveal subtle differences in binding kinetics or receptor conformation, providing a more nuanced view of the forces governing molecular recognition. nih.govnih.gov

This application elevates this compound from a simple analytical tool to a sophisticated biophysical probe, contributing to the fundamental understanding of G protein-coupled receptor signaling. acs.orgnih.gov

Q & A

Q. How can researchers design a robust experimental protocol for synthesizing and characterizing Arbutamine-d6?

To ensure reproducibility, outline a stepwise synthesis protocol with clear operational definitions (e.g., reaction conditions, purification steps). Use deuterium incorporation verification via nuclear magnetic resonance (NMR) or mass spectrometry (MS), specifying thresholds for isotopic purity (>98% d6). Include controls for side reactions and solvent interference .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, using this compound as an internal standard. Validate parameters per FDA guidelines: linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (85–115%). Cross-validate with independent labs to confirm inter-laboratory consistency .

Q. What ethical considerations are critical when designing human pharmacokinetic studies involving deuterated compounds like this compound?

Obtain institutional review board (IRB) approval, emphasizing informed consent for deuterium exposure risks (e.g., metabolic stability alterations). Define exclusion criteria for vulnerable populations (e.g., pregnant individuals) and ensure traceability of adverse event reporting frameworks .

Advanced Research Questions

Q. How should researchers reconcile conflicting pharmacokinetic data for this compound across different experimental models?

Apply contradiction analysis: (1) Compare study designs (e.g., in vitro vs. in vivo models) for methodological disparities; (2) Use mixed-effects modeling to isolate variables (e.g., cytochrome P450 activity); (3) Validate findings via parallel assays (e.g., microsomal stability vs. whole-organism metabolism) .

Q. What strategies ensure cross-laboratory reproducibility in this compound quantification studies?

Implement harmonized protocols via inter-laboratory round-robin trials. Standardize calibration curves, internal standard concentrations, and matrix effects (e.g., plasma vs. serum). Use shared reference materials and blinded data validation to mitigate instrumentation bias .

Q. How can researchers assess the long-term stability of this compound under varying storage conditions?

Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via high-resolution MS and quantify deuterium retention rates. Compare with non-deuterated Arbutamine to isolate isotope-specific decay pathways .

Q. What methodological frameworks are suitable for integrating multi-omics data in this compound mechanism-of-action studies?

Combine transcriptomic, proteomic, and metabolomic datasets using network pharmacology models. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify deuterium-sensitive targets. Validate hypotheses via CRISPR-Cas9 knockouts of prioritized genes .

Q. How can researchers address potential biases in deuterium isotope effect (DIE) studies for this compound?

Use dual-isotope tracer techniques (e.g., d6 vs. d4 analogs) to control for kinetic isotope effects. Conduct time-resolved assays to differentiate rate-limiting steps (e.g., absorption vs. excretion). Apply Bayesian statistical models to quantify uncertainty in DIE magnitude .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.